
(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate” is a biochemical compound with the molecular formula C30H48O4 . It appears as a white solid . This compound is used for proteomics research .
Physical And Chemical Properties Analysis
“(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate” has a density of 1.1±0.1 g/cm3, a boiling point of 574.9±40.0 °C at 760 mmHg, and a flash point of 177.7±20.8 °C . The compound is a white solid .Scientific Research Applications
Bioactive Compounds Isolation
Research has revealed the isolation of various ergosteroids, including compounds similar to (3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate, from different sources. For instance, Zhang et al. (2009) isolated ergosteroids with rare aromatized ring B from an endophytic fungus, showing a display of chemical diversity and insight into biosynthetic interconnections, with preliminary antimicrobial activity observed against various microorganisms (Zhang, Draeger, Schulz, & Krohn, 2009).
Antimicrobial and Antifouling Activities
Xue (2011) found that certain steroids isolated from a sponge-derived fungus exhibited strong lethality to brine shrimp and potent antifouling activity against barnacle larval settlement (Xue, 2011).
Synthesis and Structural Elucidation
Garry et al. (1977) conducted a study on the synthesis of steroidal dienes and tetraenes, contributing to the structural understanding and potential applications of these compounds (Garry, Midgley, Whalley, & Wilkins, 1977).
Anti-inflammatory Activity
Shi et al. (2019) isolated ergostane-type steroids from Ganoderma resinaceum, which demonstrated potential anti-inflammatory activity by inhibiting nitric oxide production in macrophage activation assays (Shi, Huang, Su, Gao, Peng, Zhou, Li, & Qiu, 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate involves the conversion of ergosterol to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Ergosterol", "Acetic anhydride", "Pyridine", "Sodium hydroxide", "Chloroform", "Methanol", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Ergosterol is reacted with pyridine and acetic anhydride to form ergosteryl acetate.", "Step 2: Ergosteryl acetate is hydrolyzed using sodium hydroxide to form ergosterol.", "Step 3: Ergosterol is reacted with hydrochloric acid and sodium bicarbonate to form ergosta-5,7-diene-3β,24-diol.", "Step 4: Ergosta-5,7-diene-3β,24-diol is oxidized using Jones reagent to form ergosta-5,7-diene-3β,24,25-triol.", "Step 5: Ergosta-5,7-diene-3β,24,25-triol is acetylated using acetic anhydride to form (3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate." ] } | |
CAS RN |
69425-77-0 |
Molecular Formula |
C30H46O4 |
Molecular Weight |
470.694 |
IUPAC Name |
[(3S,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H46O4/c1-19(12-17-30(7,33)27(3,4)32)24-10-11-25-23-9-8-21-18-22(34-20(2)31)13-15-28(21,5)26(23)14-16-29(24,25)6/h8-9,12,17,19,22,24-26,32-33H,10-11,13-16,18H2,1-7H3/b17-12+/t19-,22+,24-,25+,26+,28+,29-,30?/m1/s1 |
InChI Key |
HJJUINMDVUZOPE-VKXPXGBTSA-N |
SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |
synonyms |
(3β,22E,24ξ)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




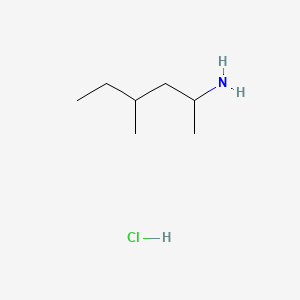

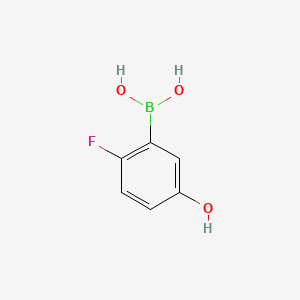
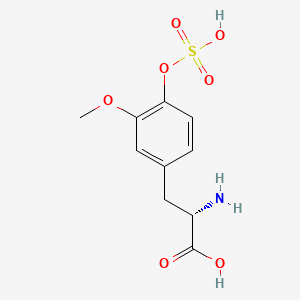
![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
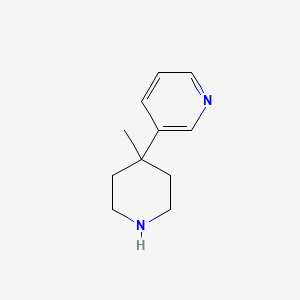
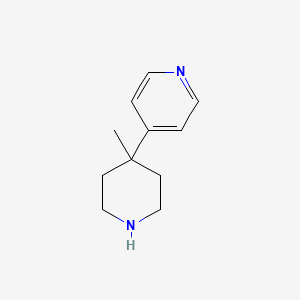
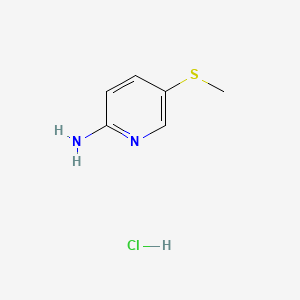
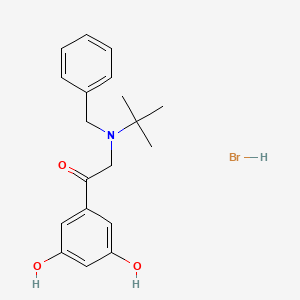
![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)
![Sodium;[methyl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)amino]methanesulfonate](/img/structure/B566115.png)
